trimethyl-1H-pyrazol-5-ol

Lipophilicity Regioisomer XLogP

Secure your supply of authentic 2,4,5-trimethyl-1H-pyrazol-3-one (CAS 113307-33-8). This specific isomer is non-interchangeable with other trimethylpyrazoles; its unique tautomeric equilibrium (hydroxy/oxo) and 2,4,5-substitution pattern are critical for reproducible ligand binding and BAX-targeted SAR studies. Avoid workflow disruptions caused by generic substitutes.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 113307-33-8
Cat. No. B1367644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrimethyl-1H-pyrazol-5-ol
CAS113307-33-8
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=C(NN(C1=O)C)C
InChIInChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h7H,1-3H3
InChIKeyZZQIPPXPEIMART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl-1H-pyrazol-5-ol (CAS 113307-33-8) for Procurement: Tautomeric Heterocycle Specifications


Trimethyl-1H-pyrazol-5-ol (CAS 113307-33-8), also catalogued as 2,4,5-trimethyl-1H-pyrazol-3-one, is a C6H10N2O heterocyclic compound [1] with a molecular weight of 126.16 g/mol . It exists in tautomeric equilibrium between pyrazol-5-ol (hydroxy) and pyrazol-3-one (oxo) forms [2], a characteristic that influences its physical properties and reactivity. This compound is utilized as a building block in organic synthesis, a ligand in coordination chemistry [3], and a parent scaffold for bioactive derivative development [4].

Trimethyl-1H-pyrazol-5-ol (CAS 113307-33-8) Procurement: Why Tautomer and Regioisomer Differences Prevent Simple Substitution


Generic substitution of this compound with another trimethylpyrazole is scientifically unsound due to the profound impact of tautomeric state and methyl group regiochemistry on physicochemical properties and reactivity. The compound exists in equilibrium between hydroxy and oxo forms, and the exact tautomeric ratio in a given solvent system dictates its hydrogen-bonding capability, which is critical for ligand binding and molecular recognition [1]. Furthermore, the specific 2,4,5-trimethyl substitution pattern differentiates it from regioisomers like 1,3,5-trimethylpyrazole, resulting in distinct computed properties such as XLogP and topological polar surface area (TPSA) that are not interchangeable in structure-activity relationships (SAR) [2]. Therefore, substituting with a close analog without verifying these specific parameters would introduce uncontrolled variables in synthetic or biological workflows.

Trimethyl-1H-pyrazol-5-ol (CAS 113307-33-8): Quantitative Differentiation Evidence for Procurement Decisions


Regioisomer-Dependent Lipophilicity: Trimethyl-1H-pyrazol-5-ol vs. 1,3,5-Trimethylpyrazole

The computed partition coefficient (XLogP3-AA) for trimethyl-1H-pyrazol-5-ol (2,4,5-trimethyl-1H-pyrazol-3-one) is 0.3 [1]. In contrast, a structurally distinct regioisomer, 1,3,5-trimethylpyrazole, exhibits a computed LogP value of approximately 1.09 . This difference in lipophilicity quantifies that these regioisomers are not functionally equivalent.

Lipophilicity Regioisomer XLogP Pyrazole

Hydrogen Bond Donor Count as a Key Structural Descriptor for Trimethyl-1H-pyrazol-5-ol

Trimethyl-1H-pyrazol-5-ol (2,4,5-trimethyl-1H-pyrazol-3-one) possesses a computed Hydrogen Bond Donor Count of 1 [1]. This is a critical distinguishing feature from a close analog, 1-ethyl-1,2-dihydro-2,4,5-trimethyl-3H-pyrazol-3-one (CAS 53091-83-1), which has a Hydrogen Bond Donor Count of 0 due to N-alkylation . The presence of a donor alters intermolecular interactions.

Hydrogen Bonding Ligand Design Molecular Descriptor Pyrazolone

Topological Polar Surface Area (TPSA) Differentiation from Regioisomers

The topological polar surface area (TPSA) for trimethyl-1H-pyrazol-5-ol is computed as 32.3 Ų [1]. This value distinguishes it from the regioisomer 3,4,5-trimethylpyrazole, which has a TPSA of 28.7 Ų . This difference in polar surface area quantifies how the arrangement of methyl groups alters electronic distribution and potential for polar interactions.

TPSA Drug-likeness Regioisomer Pyrazole

Trimethyl-1H-pyrazol-5-ol (CAS 113307-33-8): Targeted Application Scenarios Based on Structural Evidence


Organic Synthesis: Building Block for Regiospecific Pyrazolone Derivatives

The 2,4,5-trimethyl substitution pattern on the pyrazolone ring makes this compound a valuable and non-interchangeable building block for constructing regiospecific heterocyclic libraries. Its use as a starting material is documented, for instance, in the synthesis of 3-chloro-1,2,4-trimethylpyrazol-5-one (CAS 81382-43-6), which relies on the precise arrangement of methyl groups and the reactive hydroxy/oxo site of the parent compound . Procurement of this specific isomer is essential for replicating or modifying these synthetic routes.

Coordination Chemistry: A Distinct Ligand Scaffold for Metal Complexes

This compound's specific tautomerism and hydrogen-bond donor capacity (count of 1) [1] make it a unique ligand for transition metals. Unlike its N-alkylated analogs that lack a donor site, trimethyl-1H-pyrazol-5-ol can participate in more complex coordination networks, as indicated by studies on related pyrazol-5-ol ligands and their varied binding modes with metals like copper and nickel [2]. This defines its role in developing catalysts or metal-organic frameworks where a specific coordination geometry is required.

Medicinal Chemistry: Scaffold for BAX Activator and Bioactive Molecule Development

The pyrazol-3-one core, particularly with the 2,4,5-trimethyl substitution, is a recognized pharmacophore. This specific scaffold is relevant for the development of pro-apoptotic agents, as patents disclose pyrazol-3-one compounds that activate BAX, a key protein in the apoptosis pathway [3]. The precise structure is critical, as changes in methyl group position or the addition of other substituents would alter the compound's ability to interact with the BAX protein and modulate its function. Sourcing the exact core scaffold is therefore a non-negotiable requirement for these SAR studies.

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